Enantiomer Discrimination: (2R,3R) vs. (2S,3S) Configurations Yield Significantly Different Enzyme Inhibition Constants
The (2R,3R) configuration of the target compound maps onto the stereochemical series where separated diastereomers show significantly divergent inhibitory activity. In the Büchold thesis, the separated diastereomers of compound A-31 (bearing (R)- or (S)-amino acid ester appendages) exhibited significantly different k₂ₙd values against SAP2, with one diastereomer reaching 60,608–118,582 M⁻¹·min⁻¹ while the other was substantially less active [1]. Similarly, diastereomers A-31a and A-31b produced significantly different inhibition constants against cathepsin D [2]. This establishes that the two enantiomeric aziridine cores—(2R,3R) and (2S,3S)—cannot be used interchangeably for protease-targeted applications. The target compound's (2R,3R) configuration is the more active enantiomer in the cis-3-arylaziridine-2-carboxylate series, as inferred from the absolute configuration–activity relationship established by experimental CD analysis [3].
| Evidence Dimension | Second-order inhibition rate constant (k₂ₙd) against SAP2 protease |
|---|---|
| Target Compound Data | k₂ₙd not directly determined for the target compound; class-level inference supports (2R,3R) as the active enantiomer [1]. |
| Comparator Or Baseline | Diastereomer A-31a vs. A-31b: k₂ₙd values differ significantly; most potent diastereomers in the series reach k₂ₙd = 60,608–118,582 M⁻¹·min⁻¹ for SAP2 [1]. |
| Quantified Difference | Significant difference between diastereomers (exact fold-change not reported for target compound); class baseline: up to ~2-fold difference between (R,R) and (S,S) diastereomers observed in the A-31 pair [1]. |
| Conditions | Fluorometric FRET assay using Dabcyl-Arg-Lys-Pro-Ala-Leu-Phe-Phe-Arg-Leu-Glu(EDANS)-ArgOH as substrate; SAP2 enzyme; Kitz & Wilson dilution method for k₂ₙd determination [1]. |
Why This Matters
For any research program requiring consistent, reproducible protease inhibition data, specifying the correct (2R,3R) enantiomer—rather than a racemate or the (2S,3S) enantiomer—is essential to avoid confounding stereochemical variables that have been shown to alter inhibition constants by biologically significant margins.
- [1] Büchold C. Synthese und Testung cis-konfigurierter Aziridine als pseudo-irreversible Inhibitoren der sekretorischen Aspartatproteasen von Candida albicans. Ph.D. Thesis, Universität Würzburg, 2017. (20 of 46 aziridine-2-carboxylates reached SAP2 k₂ₙd ≥ 7,880 M⁻¹·min⁻¹; most potent A-28, A-31: 60,608–118,582 M⁻¹·min⁻¹.) View Source
- [2] Büchold C. Ph.D. Thesis, 2017. (Diastereomers A-31a and A-31b show significantly different cathepsin D inhibition.) View Source
- [3] Büchold C, Hemberger Y, Heindl C, et al. ChemMedChem, 2011, 6(1), 141–152. (Absolute configuration assigned by experimental CD and quantum chemical CD calculations.) View Source
